molecular formula C16H11N3O3 B2899096 3-{2-Cyano-2-[(pyridin-4-yl)carbamoyl]eth-1-en-1-yl}benzoic acid CAS No. 1799257-79-6

3-{2-Cyano-2-[(pyridin-4-yl)carbamoyl]eth-1-en-1-yl}benzoic acid

Cat. No.: B2899096
CAS No.: 1799257-79-6
M. Wt: 293.282
InChI Key: SLCBOLAUJXFCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-Cyano-2-[(pyridin-4-yl)carbamoyl]eth-1-en-1-yl}benzoic acid is a benzoic acid derivative featuring a substituted ethenyl group at the 3-position of the benzene ring. This substituent comprises a cyano (-CN) group and a pyridin-4-yl carbamoyl (-CONH-C₅H₄N) moiety. The compound’s molecular formula is C₁₆H₁₂N₄O₃, with a calculated molecular weight of 308.29 g/mol.

Properties

IUPAC Name

3-[2-cyano-3-oxo-3-(pyridin-4-ylamino)prop-1-enyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c17-10-13(15(20)19-14-4-6-18-7-5-14)9-11-2-1-3-12(8-11)16(21)22/h1-9H,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCBOLAUJXFCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=C(C#N)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Core Structure :

  • The target and 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid share a benzoic acid backbone, favoring aqueous solubility and hydrogen-bonding interactions. In contrast, patent compounds feature a cyclopentyl ester core, likely enhancing membrane permeability.

Functional Groups: Carboxylic Acid vs. Sulfonamide vs. Ester: The target’s carboxylic acid (pKa ~4–5) is less acidic than the sulfonamide (pKa ~1–2) in ’s compound . Patent esters lack ionizable groups, favoring lipid solubility. Cyano vs.

Pyridin-2-yl derivatives (e.g., ) place nitrogen ortho to substituents, altering steric and electronic profiles.

Notes

  • The molecular weight of the target compound was derived from its structural formula.
  • Patent compounds represent structurally distinct entities but share pyridine-based motifs for comparative analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.